molecular formula C8H11NO2 B1267551 Ethyl 4-methyl-1h-pyrrole-3-carboxylate CAS No. 2199-49-7

Ethyl 4-methyl-1h-pyrrole-3-carboxylate

Cat. No. B1267551
CAS RN: 2199-49-7
M. Wt: 153.18 g/mol
InChI Key: MMDOYVVZUVZLHQ-UHFFFAOYSA-N
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Patent
US05834504

Procedure details

A solution of 11.86 g (0.1 moles) of ethyl crotonate and 19.50 g (0.1 moles) of ρ-toluenesulfonylmethylisocyanide in 500 mL of a 2:1 ether/dimethylsulfoxide was added dropwise into a suspension of 6.8 g of sodium hydride (60% mineral oil dispension, 0.17 moles) in ether at room temperature. Upon completion of addition the reaction mixture was stirred for 30 min and diluted with 400 mL of water. The aqueous layer was extracted with 3×100 mL of ether. The combined ether extracts were passed through a column of alumina eluting with dichloromethane. The organic solvent was evaporated and the resulting residue was solidified on standing. The solid was washed with hexane and dried at 40° C. in vacuum oven overnight to yield 12.38 g (80%) of the title compound.
Quantity
11.86 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
ether dimethylsulfoxide
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])/[CH:2]=[CH:3]/[CH3:4].C1(C)C=CC(S([CH2:18][N+:19]#[C-:20])(=O)=O)=CC=1.[H-].[Na+]>CCOCC.CS(C)=O.CCOCC.O>[CH3:4][C:3]1[C:2]([C:1]([O:6][CH2:7][CH3:8])=[O:5])=[CH:18][NH:19][CH:20]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
11.86 g
Type
reactant
Smiles
C(\C=C\C)(=O)OCC
Name
Quantity
19.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
Name
Quantity
6.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
ether dimethylsulfoxide
Quantity
500 mL
Type
solvent
Smiles
CCOCC.CS(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 3×100 mL of ether
CUSTOM
Type
CUSTOM
Details
The organic solvent was evaporated
WASH
Type
WASH
Details
The solid was washed with hexane
CUSTOM
Type
CUSTOM
Details
dried at 40° C. in vacuum oven overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1C(=CNC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.38 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.